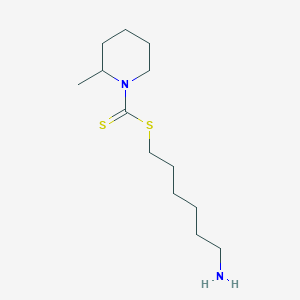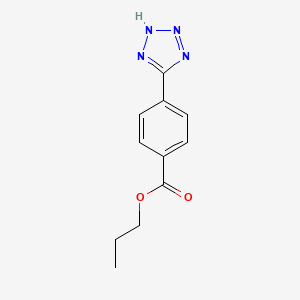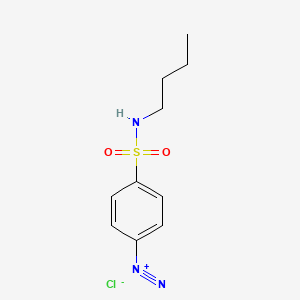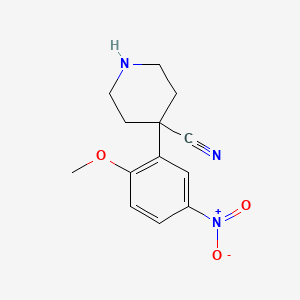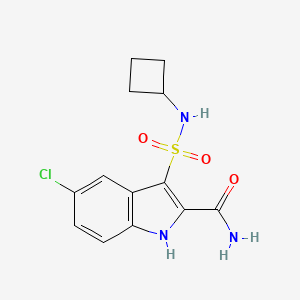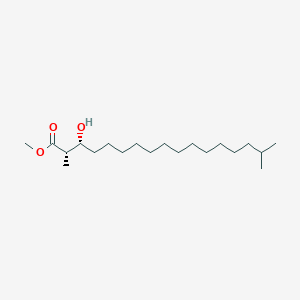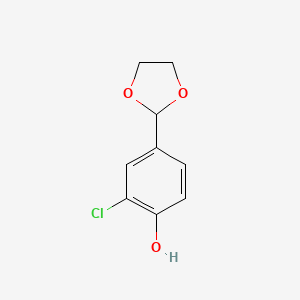
2-Chloro-4-(1,3-dioxolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C₉H₉ClO₃ It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
2-Chloro-4-(1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
科学的研究の応用
2-Chloro-4-(1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine
- 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide
- 2-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenol
- 2-(1,3-Dioxolan-2-yl)phenol, phenylcarbamic acid
Uniqueness
The presence of both a chloro group and a dioxolane ring in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
676496-46-1 |
|---|---|
分子式 |
C9H9ClO3 |
分子量 |
200.62 g/mol |
IUPAC名 |
2-chloro-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |
InChIキー |
OCMKCFZIMYMNSU-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


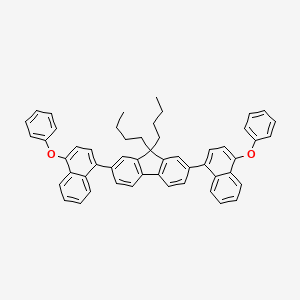
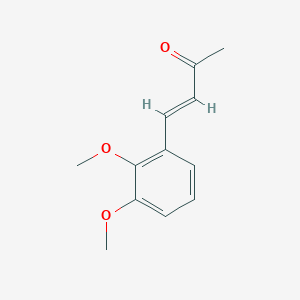
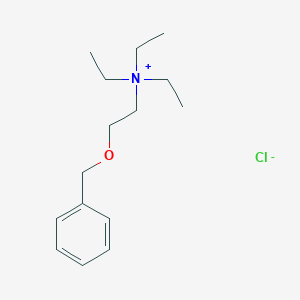
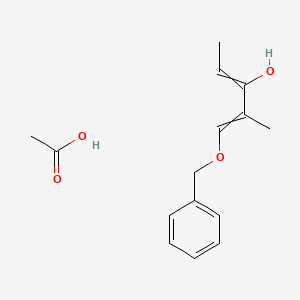
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
